3-(2-aminophenyl)-N-methylpropanamide
Overview
Description
3-(2-Aminophenyl)-N-methylpropanamide is an organic compound with the molecular formula C₁₂H₁₄N₂O. It is a derivative of phenylalanine and contains an amine group attached to the benzene ring, making it an important compound in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-aminophenylacetic acid and methylamine.
Reaction Conditions: The reaction involves the amidation of 2-aminophenylacetic acid with methylamine under acidic conditions. The reaction is usually carried out in a solvent such as dichloromethane or ethanol at a temperature of 50-70°C.
Industrial Production Methods: On an industrial scale, the compound is synthesized using continuous flow reactors to ensure consistent quality and yield. The process involves the use of catalysts to speed up the reaction and improve efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form various oxidized products, such as nitro derivatives.
Reduction: Reduction reactions can convert the amide group to an amine, resulting in the formation of 3-(2-aminophenyl)-N-methylpropanamine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and various alkyl halides are employed.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: 3-(2-aminophenyl)-N-methylpropanamine.
Substitution: Various substituted amides and amines.
Mechanism of Action
Target of Action
The primary target of 3-(2-aminophenyl)-N-methylpropanamide is the Folate Receptor Alpha (FolRa) . This receptor is a cell-surface protein that is overexpressed in various types of cancers, including ovarian and endometrial cancer . The overexpression of FolRa in cancer cells and its restricted expression in normal tissues make it a promising target for cancer therapy .
Mode of Action
This compound interacts with its target through a mechanism involving a tubulin-targeting 3-aminophenyl hemiasterlin warhead, SC209 . This compound is conjugated to a cleavable valine citrulline p-aminobenzyl carbamate linker functionalized with dibenzocyclooctyne (DBCO) . The rapid and selective reaction of DBCO on SC239 and pAMF residues in SP8166 results in a well-defined, homogeneous ADC with a drug-antibody ratio (DAR) of 4 .
Biochemical Pathways
The compound affects the tubulin biochemistry within the cell . Tubulin is a critical protein for the formation of the cell’s cytoskeleton. By targeting tubulin, this compound disrupts the cell’s structure and division process .
Result of Action
The molecular and cellular effects of this compound’s action include disruption of the cell’s structure and division process . This disruption can lead to cell death, particularly in cancer cells that overexpress the Folate Receptor Alpha .
Scientific Research Applications
3-(2-Aminophenyl)-N-methylpropanamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its role in enzyme inhibition and receptor binding.
Medicine: It is investigated for its therapeutic potential in treating various diseases, such as neurological disorders and inflammation.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
3-(2-Aminophenyl)-N-methylpropanamide is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 3-(2-aminophenyl)acetic acid, 3-(2-aminophenyl)-2-propyn-1-ol, and (2E)-3-(2-aminophenyl)acrylaldehyde.
Uniqueness: Unlike these compounds, this compound contains a methyl group on the nitrogen atom, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
3-(2-aminophenyl)-N-methylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-12-10(13)7-6-8-4-2-3-5-9(8)11/h2-5H,6-7,11H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGFVJFXFLKIKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCC1=CC=CC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90651606 | |
Record name | 3-(2-Aminophenyl)-N-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90651606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1018506-37-0 | |
Record name | 3-(2-Aminophenyl)-N-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90651606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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